

(2-Chloro-6-fluorophenyl)hydrazine hydrochloride CAS 529512-79-6

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	(2-Chloro-6-fluorophenyl)hydrazine hydrochloride
Compound Name:	(2-Chloro-6-fluorophenyl)hydrazine hydrochloride
Cat. No.:	B151116

[Get Quote](#)

An In-Depth Technical Guide to **(2-Chloro-6-fluorophenyl)hydrazine hydrochloride** (CAS 529512-79-6)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **(2-Chloro-6-fluorophenyl)hydrazine hydrochloride**, a critical chemical intermediate for professionals in pharmaceutical research and drug development. We will delve into its chemical properties, a validated synthesis protocol, its primary application in constructing complex molecular scaffolds, robust analytical methods for quality control, and essential safety and handling guidelines.

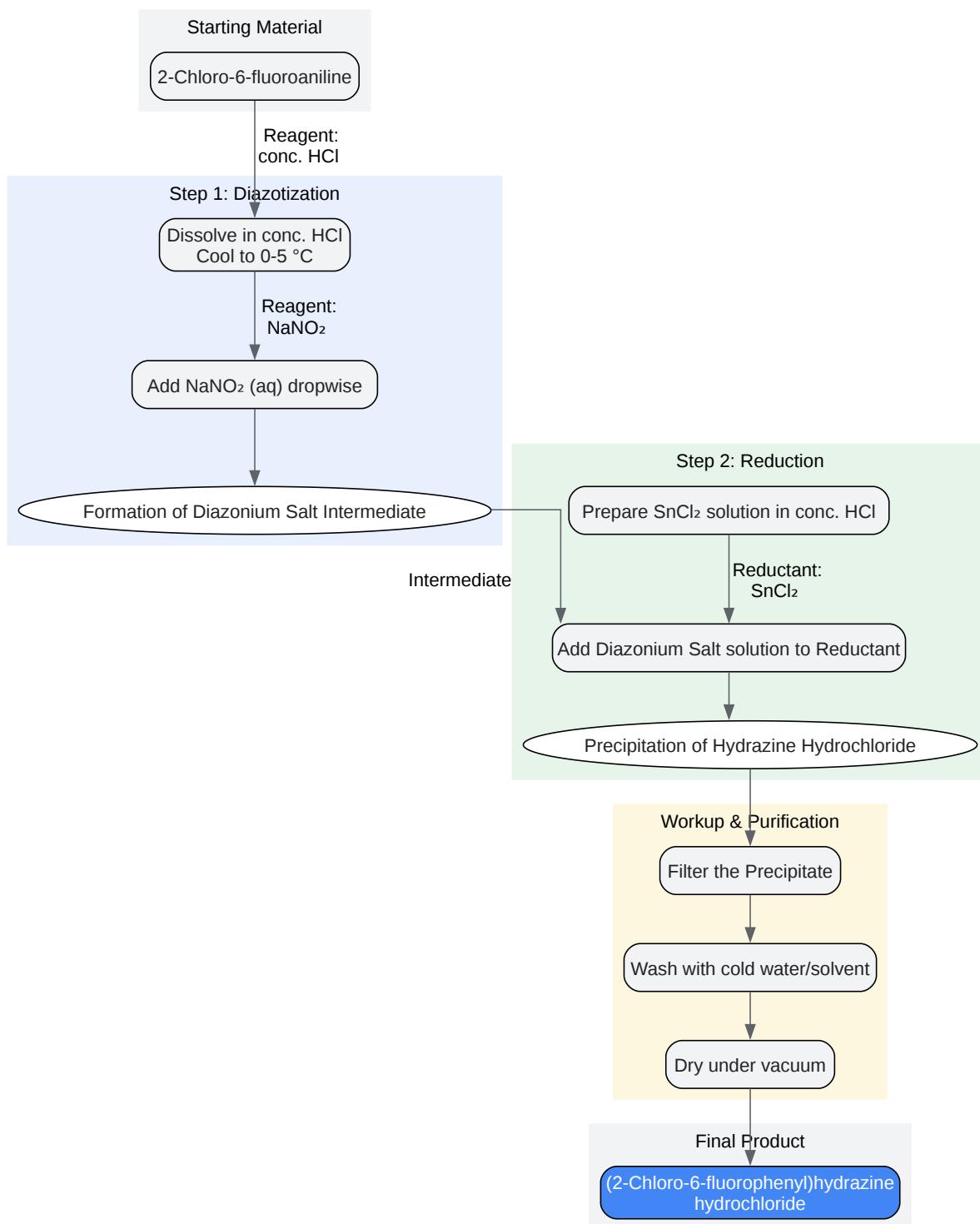
Core Characteristics and Physicochemical Properties

(2-Chloro-6-fluorophenyl)hydrazine hydrochloride is a substituted arylhydrazine derivative valued for the strategic placement of its halogen substituents. The ortho-chloro and ortho-fluoro groups exert significant electronic and steric influences, which can be leveraged in synthetic chemistry to direct reaction pathways and modulate the properties of the final products, such as metabolic stability and receptor binding affinity.[1][2]

Table 1: Physicochemical Properties of (2-Chloro-6-fluorophenyl)hydrazine hydrochloride

Property	Value	Source(s)
CAS Number	529512-79-6	[3][4][5]
Molecular Formula	C ₆ H ₇ Cl ₂ FN ₂	[3][4]
Molecular Weight	197.04 g/mol	[4][6][7]
Appearance	White to light brown solid/powder	[8][9]
Purity	Typically ≥95%	[4]
Storage	Store at room temperature under an inert atmosphere	[6]
SMILES	NNC1=C(F)C=CC=C1Cl.Cl	[6][10]
InChI Key	CGMWMYHEKGCISN-UHFFFAOYSA-N	[11]

Spectroscopic Profile


While specific spectra for this exact compound are proprietary to manufacturers, characterization of aryl hydrazines is standard.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the chloro and fluoro substituents. The hydrazine protons (-NHNH₂) typically appear as broad signals, often in the δ 9.8–10.11 ppm range for similar compounds.[12]
- ¹³C NMR: The carbon spectrum will display distinct signals for the six aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the halogen and hydrazine groups.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.[11][12]

Synthesis Pathway: From Aniline to Hydrazine

The most common and industrially scalable synthesis of substituted phenylhydrazines proceeds via a two-step sequence starting from the corresponding aniline: diazotization followed by reduction.^{[13][14][15]} This approach ensures high yields and purity.

Workflow for the Synthesis of (2-Chloro-6-fluorophenyl)hydrazine hydrochloride

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

Objective: To synthesize **(2-Chloro-6-fluorophenyl)hydrazine hydrochloride** from 2-chloro-6-fluoroaniline.

Materials:

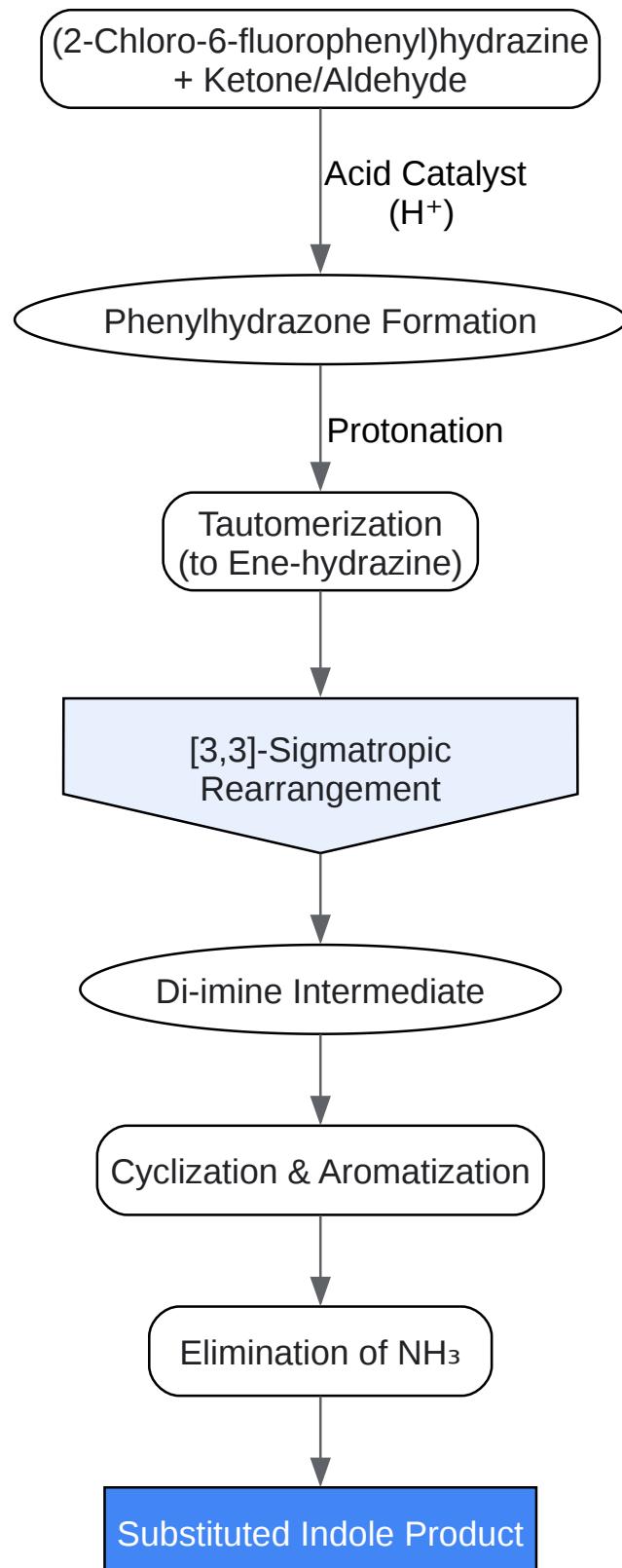
- 2-chloro-6-fluoroaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Stannous Chloride Dihydrate (SnCl₂·2H₂O)
- Deionized Water
- Ice

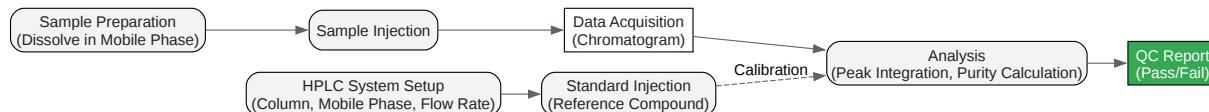
Procedure:

- **Diazotization:**
 - In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-chloro-6-fluoroaniline to concentrated HCl and water.
 - Cool the resulting slurry to 0-5 °C in an ice-salt bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The causality here is critical: diazonium salts are unstable at higher temperatures, and maintaining a low temperature prevents decomposition and unwanted side reactions.
 - Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.
- **Reduction:**

- In a separate, larger vessel, prepare a solution of stannous chloride dihydrate in concentrated HCl. Cool this solution to 0 °C.
- Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution with vigorous stirring. The addition must be controlled to manage the exothermic reaction.
- After the addition, allow the reaction mixture to stir for several hours, gradually warming to room temperature. This allows the reduction to proceed to completion.

- Isolation and Purification:
 - The **(2-Chloro-6-fluorophenyl)hydrazine hydrochloride** will precipitate out of the solution as a solid.
 - Cool the mixture in an ice bath to maximize precipitation.
 - Collect the solid product by vacuum filtration.
 - Wash the filter cake with a small amount of cold water or a suitable solvent to remove residual acids and salts.
 - Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) to yield the final, purified hydrochloride salt.


Core Application: A Gateway to Indole Scaffolds


The primary utility of **(2-Chloro-6-fluorophenyl)hydrazine hydrochloride** is as a precursor in the Fischer indole synthesis.^[1] This powerful reaction allows for the construction of the indole ring system, a privileged scaffold in medicinal chemistry found in numerous FDA-approved drugs.^{[16][17]} The presence of both chlorine and fluorine atoms allows for the creation of indole derivatives with enhanced pharmacological properties.^{[2][12]}

- Fluorine: Often incorporated to improve metabolic stability and binding affinity by altering the electronic properties of the molecule.^[1]
- Chlorine: Increases lipophilicity, which can enhance membrane permeability and bioavailability.^{[12][18]}

Mechanism of the Fischer Indole Synthesis

The reaction proceeds through several key steps: formation of a phenylhydrazone, tautomerization to an enamine, a[10][10]-sigmatropic rearrangement, and finally cyclization with the elimination of ammonia to form the aromatic indole ring.[16][19]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. (2-Chloro-6-fluorophenyl)hydrazine [myskinrecipes.com]
- 3. a2bchem.com [a2bchem.com]
- 4. CAS 529512-79-6 | 3639-7-10 | MDL MFCD03094413 | 2-Chloro-6-fluorophenylhydrazine hydrochloride | SynQuest Laboratories [synquestlabs.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. 529512-79-6|(2-Chloro-6-fluorophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. chemimpex.com [chemimpex.com]
- 10. echemi.com [echemi.com]
- 11. PubChemLite - (2-chloro-6-fluorophenyl)hydrazine hydrochloride (C6H6ClFN2) [pubchemlite.lcsb.uni.lu]
- 12. benchchem.com [benchchem.com]
- 13. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Page loading... [wap.guidechem.com]
- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 17. New 3H-Indole Synthesis by Fischer's Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [(2-Chloro-6-fluorophenyl)hydrazine hydrochloride CAS 529512-79-6]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151116#2-chloro-6-fluorophenyl-hydrazine-hydrochloride-cas-529512-79-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com